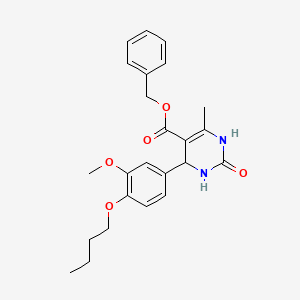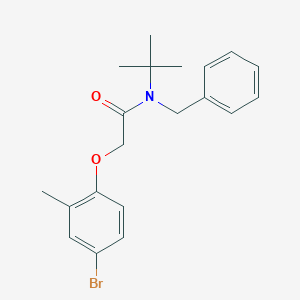![molecular formula C17H24N2O9 B4005271 4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005271.png)
4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;oxalic acid
描述
4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound with the molecular formula C17H24N2O9. This compound is known for its unique structural features, which include a morpholine ring and a nitrophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine typically involves multiple steps. One common method includes the reaction of 4-methyl-2-nitrophenol with ethylene oxide to form 2-(4-methyl-2-nitrophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 4-amino-2-methylphenoxy derivatives.
Reduction: Conversion to 4-[2-[2-(4-Methyl-2-aminophenoxy)ethoxy]ethyl]morpholine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the morpholine ring may interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-[2-(4-Nitrophenoxy)ethyl]morpholine
- 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine
Uniqueness
4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
4-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5.C2H2O4/c1-13-2-3-15(14(12-13)17(18)19)22-11-10-21-9-6-16-4-7-20-8-5-16;3-1(4)2(5)6/h2-3,12H,4-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIUQWSRXQTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCOCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propan-2-yl (2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005193.png)
![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005199.png)
![N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005203.png)
![Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B4005204.png)

![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4005222.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole;oxalic acid](/img/structure/B4005229.png)
![N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005231.png)
![2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005249.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate](/img/structure/B4005254.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005264.png)

![4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005276.png)
![1-[4-(4-ethoxyphenoxy)butyl]pyrrolidine oxalate](/img/structure/B4005277.png)
